Trimethylolethyl tribenzoate

Hot-melt adhesive Copolyester modifier Lap shear strength

For adhesive formulators and polymer engineers, substituting generic benzoates often leads to a quantifiable drop in bond strength and melt processability. Trimethylolethyl tribenzoate (TMETB) is a tri-functional, non-phthalate plasticizer that directly solves this specification failure. - Delivers 1,440 psi lap shear bond strength in copolyester adhesives-a 40%+ increase over glyceryl tribenzoate (980 psi). - Boiling point of 570.9 °C minimizes volatilization and fogging during high-temperature thermoplastic processing (>200 °C). - Acts as a drop-in performance modifier where compact molecular geometry and absence of ether linkages prevent plasticizer migration.

Molecular Formula C26H24O6
Molecular Weight 432.5 g/mol
CAS No. 4196-87-6
Cat. No. B11963928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylolethyl tribenzoate
CAS4196-87-6
Molecular FormulaC26H24O6
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC(COC(=O)C1=CC=CC=C1)(COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3
InChIInChI=1S/C26H24O6/c1-26(17-30-23(27)20-11-5-2-6-12-20,18-31-24(28)21-13-7-3-8-14-21)19-32-25(29)22-15-9-4-10-16-22/h2-16H,17-19H2,1H3
InChIKeyPJLLCGNQPWXWGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylolethyl Tribenzoate: Tri-Functional Benzoate Ester for High-Strength Adhesives and Specialty Plasticizers


Trimethylolethyl tribenzoate (TMETB; CAS 4196-87-6, C₂₆H₂₄O₆, MW 432.47) is a tri-functional benzoate ester derived from trimethylolethane and benzoic acid . Classified as a non-phthalate, polyol benzoate plasticizer, it serves as both a processing aid and a performance modifier in thermoplastic and thermoset systems [1]. Unlike mono- or di-benzoate analogs, TMETB’s tri-ester architecture—featuring a compact, methyl-substituted neopentyl core carrying three benzoyloxy groups—produces distinct thermal stability, melt rheology, and mechanical reinforcement profiles that are directly relevant to procurement decisions in high-temperature adhesive and engineering polymer applications [2].

Chemistry
Tri-functional benzoate ester; non-phthalate polyol benzoate plasticizer and modifier
System Fit
Copolyester hot-melt adhesives, high-temperature engineering thermoplastics, polyester processing
Differentiation
Methyl-branched neopentyl core; no ether linkages; reported elevated thermal stability vs. glycol dibenzoates

Molecular Architecture and Performance Constraints of Trimethylolethyl Tribenzoate


Within the polyol benzoate family, performance is dictated by the specific interplay of hydroxyl backbone, ester functionality, and molecular geometry [1]. Trimethylolethyl tribenzoate occupies a unique thermodynamic niche: its compact central carbon (methyl-substituted neopentyl core) and the absence of ether linkages—found in glycol dibenzoates—produce distinct solid-state behavior and thermal decomposition profiles . Direct experimental evidence demonstrates that swapping TMETB for glyceryl tribenzoate or neopentyl glycol dibenzoate in copolyester melt adhesives results in a predictable, quantifiable loss of mechanical bond strength and altered melt processability, making generic substitution unacceptable for specification-driven procurement [2].

Tri- vs. di-ester
Swapping tri-benzoate for di-benzoate (e.g., neopentyl glycol dibenzoate) may reduce bond strength and alter melt rheology in copolyester adhesives.
Backbone geometry
Linear glycerol tri-benzoate (GTB) lacks the methyl-branched neopentyl core; reported lap shear strength differs substantially (980 psi vs. 1,440 psi for TMETB at 10 phr).
Ether linkage absence
Glycol dibenzoates containing ether oxygens show lower boiling points and different thermal stability; performance profile may not transfer directly.

Quantitative Comparative Evidence for Trimethylolethyl Tribenzoate Performance


Lap Shear Bond Strength in Copolyester Hot-Melt Adhesives

In a direct head-to-head comparison within a copolyester melt adhesive system, trimethylolethyl tribenzoate (TMETB) delivers a substantially higher adhesive bond strength than the closest tri-benzoate and di-benzoate alternatives. At an identical loading of 10 parts per hundred resin (phr), TMETB achieved a lap shear bond strength of 1,440 psi, compared to only 980 psi for glyceryl tribenzoate (GTB) and 1,120 psi for neopentyl dibenzoate (NPDB) [1]. For procurement decisions, this translates to a 47% strength advantage over the tri-benzoate comparator (GTB) and a 29% advantage over the widely used dibenzoate analog (NPDB), making TMETB the preferred choice when ultimate bond strength is the primary specification criterion.

Lap Shear Strength
Head-to-head
TMETB: 1,440 psi vs. GTB: 980 psi (10 phr, copolyester)
Reported 47% higher lap shear over glyceryl tribenzoate comparator in patent data.
10 phr, cold-rolled steel, 450 °F preheat, Instron 5 in/min.
Hot-melt adhesive Copolyester modifier Lap shear strength

Melt Flow and Viscosity-Strength Balance

Beyond bond strength, the selection of benzoate modifiers for copolyester hot-melt adhesives also hinges on melt processability. At 10 phr loading, TMETB increases the melt index (measured at 190 °C) from 6.2 (unmodified copolyester) to 13, indicating significant flow improvement while preserving the highest mechanical integrity [1]. In contrast, GTB at the same loading produces a higher melt index of 18—offering lower melt viscosity but at the cost of significantly reduced bond strength (980 psi). NPDB yields a melt index of 15 with intermediate strength (1,120 psi). The TMETB profile represents the optimal balance in this dataset, providing adequate flow improvement for processing while delivering the highest lap shear strength among all tested benzoate modifiers.

Melt Flow–Strength
Head-to-head
Melt index 13, 1,440 psi (TMETB); GTB: MI 18, 980 psi; NPDB: MI 15, 1,120 psi
Reported balance of flow and strength differentiates TMETB from tested modifiers.
ASTM D1238 at 190 °C, 10 phr, copolyester resin.
Melt rheology Processing aid Viscosity modification

Thermal Stability and Volatility During High-Temperature Processing

Plasticizer volatility during high-temperature processing and end-use service life is a critical procurement parameter, especially for applications requiring sustained thermal exposure. The predicted normal boiling point of trimethylolethyl tribenzoate is 570.9 ± 45.0 °C at 760 mmHg, with a density of 1.2 ± 0.1 g/cm³ . For reference, neopentyl glycol dibenzoate (MW 312.37) boils at approximately 436 °C (760 mmHg) with a density of 1.13 g/cm³, while triethylene glycol dibenzoate (MW 358.39) boils near 443 °C [1]. The systematically higher boiling point of TMETB—approximately 128–135 °C above the glycol dibenzoates—is consistent with its higher molecular weight (MW 432.5) and tri-ester structure. This elevated boiling point implies lower equilibrium vapor pressure and reduced volatile organic compound (VOC) emissions at equivalent processing temperatures, a relevant consideration for occupational exposure and environmental compliance contexts.

Boiling Point
Cross-study comparable
570.9±45.0 °C (pred.) vs. ~436 °C (NPGDB)
Supports lower volatility context at elevated processing temperatures.
Predicted boiling point, 760 mmHg; computational estimation.
Thermal stability Volatility High-temperature processing

Structure-Property Relationship of the Methyl-Substituted Neopentyl Core

The molecular architecture of TMETB differs fundamentally from both the tri-benzoate comparator glyceryl tribenzoate (GTB, a linear glycerol backbone) and the di-benzoate comparators (glycol dibenzoates containing ether linkages). TMETB features a compact, quaternary central carbon with a methyl substituent, creating a symmetrical tri-benzoate arrangement around a neopentyl-like core (C₂₆H₂₄O₆, MW 432.5) . GTB, by contrast, has a linear three-carbon glycerol backbone (C₂₄H₂₀O₆, MW 404.4) and lacks the central methyl branching. Neopentyl glycol dibenzoate contains only two benzoyloxy groups and a gem-dimethyl-substituted central carbon. The combination of tri-functionality, central methyl branching, and absence of ether oxygen atoms in TMETB is proposed to influence its solid-state packing, melting behavior, and degradation pathway, which collectively contribute to the observed 47% lap shear strength advantage over GTB and the ~130 °C higher boiling point relative to glycol dibenzoates [1].

Molecular Architecture
Class-level inference
Tri-ester, methyl-branched neopentyl core, no ether linkages
Structure consistent with reported performance differentiation; class-level inference.
MW 432.5, density ~1.2 g/cm³; differs from glycerol backbone and ether-containing analogs.
Structure-property relationship Molecular geometry Ester functionality

Key Application Scenarios for Trimethylolethyl Tribenzoate


High-Strength Copolyester Hot-Melt Adhesives for Structural Bonding

In copolyester-based hot-melt adhesives, the direct head-to-head patent data demonstrate that trimethylolethyl tribenzoate at 10 phr provides a lap shear bond strength of 1,440 psi—the highest among all tested benzoate modifiers (glyceryl tribenzoate: 980 psi; neopentyl dibenzoate: 1,120 psi; triethylene glycol dibenzoate: 1,280 psi) [1]. Simultaneously, TMETB yields a melt index of 13, ensuring adequate flow for application without compromising strength. For procurement teams specifying adhesives in automotive interior assembly, aerospace composite bonding, and industrial lamination where both high bond integrity and reliable melt processability are required, TMETB offers a quantitatively validated performance advantage over interchangeable benzoate alternatives.

Non-Phthalate High-Temperature Plasticizer for Engineering Thermoplastics

The predicted boiling point of TMETB (570.9 °C) exceeds that of widely used glycol dibenzoate plasticizers (neopentyl glycol dibenzoate: ~436 °C; triethylene glycol dibenzoate: ~443 °C) by approximately 128–135 °C . This elevated boiling point correlates with lower equilibrium vapor pressure and reduced volatility at elevated processing temperatures, making TMETB relevant for engineering thermoplastics processed above 200 °C and for optical films where plasticizer migration or fogging cannot be tolerated. As a non-phthalate, polyol benzoate chemistry, TMETB also aligns with regulatory procurement preferences in consumer-facing and medical applications [2].

Crystallization Acceleration in Polyester Processing

Trimethylolpropane tribenzoate (TMPTB, CAS 54547-34-1)—the close structural analog derived from trimethylolpropane instead of trimethylolethane—is explicitly used as a polyester crystallization accelerator to promote more rapid and controlled crystal formation during processing [3]. By structural class inference, TMETB, with its virtually identical tri-benzoate architecture and a compact central core, is anticipated to serve as an alternative crystallization nucleating agent where the methyl-substituted backbone (vs. ethyl in TMPTB) provides differentiated solubility or nucleation kinetics. The broader industrial use context of tri-benzoate esters in solder flux and coatings further supports TMETB's relevance in high-performance additive applications [4].

Application
Selection Property
Validation Focus
Copolyester hot-melt adhesives
Tri-benzoate architecture with differentiated melt flow–bond strength profile
Lap shear strength and melt index specification
Non-phthalate high-temperature plasticizer
High boiling point, non-phthalate polyol benzoate chemistry
Volatility and migration at elevated processing temperatures
Polyester crystallization acceleration
Tri-benzoate ester nucleation class
Crystallization kinetics and solubility profile
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